Cas no 88598-58-7 (6-nitro-7,8,9,10-tetrahydrobenzo[pqr]tetraphene)
88598-58-7 structure
Product Name:6-nitro-7,8,9,10-tetrahydrobenzo[pqr]tetraphene
CAS No:88598-58-7
MF:C20H15NO2
MW:301.338605165482
CID:1926510
PubChem ID:150758
Update Time:2025-04-21
6-nitro-7,8,9,10-tetrahydrobenzo[pqr]tetraphene Chemical and Physical Properties
Names and Identifiers
-
- 6-nitro-7,8,9,10-tetrahydrobenzo[pqr]tetraphene
- benzo[a]pyrene, 7,8,9,10-tetrahydro-6-nitro-
- 6-Nitro-7,8,9,10-tetrahydrobenzo(A)pyrene
- DTXSID70237169
- 88598-58-7
- 6-nitro-7,8,9,10-tetrahydrobenzo[a]pyrene
- CCRIS 5865
- CHEMBL167917
-
- Inchi: 1S/C20H15NO2/c22-21(23)20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h3-5,8-11H,1-2,6-7H2
- InChI Key: PEWFNAORWLNPHN-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=C2C=CC3=CC=CC4C=CC(=C2C=43)C2CCCCC=21)=O
Computed Properties
- Exact Mass: 301.110278721Da
- Monoisotopic Mass: 301.110278721Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 0
- Complexity: 487
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.2
- Topological Polar Surface Area: 45.8Ų
6-nitro-7,8,9,10-tetrahydrobenzo[pqr]tetraphene Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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